molecular formula C11H12O2 B3025520 3-(2,3-Dimethylphenyl)-2-propenoic acid CAS No. 361483-09-2

3-(2,3-Dimethylphenyl)-2-propenoic acid

Cat. No. B3025520
CAS RN: 361483-09-2
M. Wt: 176.21 g/mol
InChI Key: KFSAGQATXXCOAX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2,3-Dimethylphenylboronic acid is C8H11BO2 . The average mass is 149.983 Da and the monoisotopic mass is 150.085205 Da .


Physical And Chemical Properties Analysis

2,3-Dimethylphenylboronic acid has a melting point of 175.0°C and appears white in color . It is in the form of a crystalline powder .

Scientific Research Applications

Conformational Studies in Different Solvents

Research on related compounds, such as E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, has focused on understanding their conformations in various solvents using NMR spectroscopy. This study provides insights into the conformational flexibility of these molecules in solutions like methanol, chloroform, and dimethyl sulfoxide, which is important for understanding their interactions and reactivity in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).

Enantioselective Hydrogenation Studies

Another area of interest is the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents, which includes compounds like (E)-2-phenyl-3-(2-furyl)propenoic acid. Such studies are crucial in developing catalysts for asymmetric synthesis, a key aspect of producing chiral drugs and chemicals. For example, cinchonidine modified Pd catalysts have been used to selectively hydrogenate these compounds, achieving high enantiomeric excesses (Hermán et al., 2009).

Synthesis of Novel Compounds

Research has also been conducted on synthesizing new chemical compounds using dimethylphenol derivatives. For instance, the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones was achieved starting from 2-(2,4-dimethylphenoxy)propionic acid. These types of syntheses contribute to the expansion of chemical libraries and potential pharmaceuticals (Hogale, Shirke, & Kharade, 1995).

Gas-Phase Acidity Determination

The gas-phase acidities of various dimethylphenol isomers have been determined experimentally and theoretically. Understanding the acidities of these molecules is crucial in fields like atmospheric chemistry and environmental science, as it relates to their behavior in different phases and conditions (Madeira et al., 2008).

Luminescence Sensing Applications

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing applications. These frameworks are sensitive to benzaldehyde-based derivatives, indicating potential use in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

(E)-3-(2,3-dimethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-3-5-10(9(8)2)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSAGQATXXCOAX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-2-propenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylphenyl)-2-propenoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dimethylphenyl)-2-propenoic acid
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dimethylphenyl)-2-propenoic acid
Reactant of Route 4
Reactant of Route 4
3-(2,3-Dimethylphenyl)-2-propenoic acid
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dimethylphenyl)-2-propenoic acid
Reactant of Route 6
Reactant of Route 6
3-(2,3-Dimethylphenyl)-2-propenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.